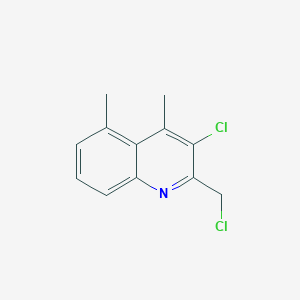
3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-(chloromethyl)-4,5-dimethylquinoline using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In synthetic organic chemistry, 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline serves as a versatile intermediate for the synthesis of more complex quinoline derivatives. It is used in the development of novel ligands for catalysis and in the preparation of heterocyclic compounds with potential biological activities.
Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of new drugs. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. Research is ongoing to explore its potential as a lead compound for new therapeutic agents.
Industry: In the materials science industry, this compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline in biological systems involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical metabolic pathways, thereby exerting its therapeutic effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery.
類似化合物との比較
- 2-Chloroquinoline
- 4,5-Dimethylquinoline
- 2-(Chloromethyl)quinoline
Comparison: Compared to 2-Chloroquinoline and 4,5-Dimethylquinoline, 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline has additional chlorine and methyl groups, which can significantly alter its chemical reactivity and biological activity. The presence of these substituents can enhance its ability to interact with biological targets and improve its solubility in organic solvents, making it more versatile for various applications.
特性
分子式 |
C12H11Cl2N |
|---|---|
分子量 |
240.12 g/mol |
IUPAC名 |
3-chloro-2-(chloromethyl)-4,5-dimethylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7-4-3-5-9-11(7)8(2)12(14)10(6-13)15-9/h3-5H,6H2,1-2H3 |
InChIキー |
ZCRZRUBYZPOAJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C(=NC2=CC=C1)CCl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



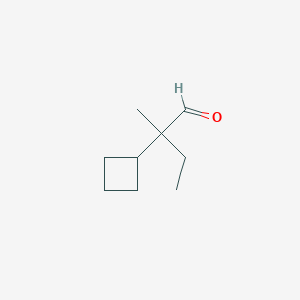
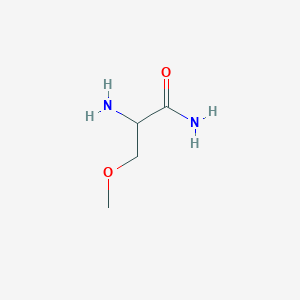
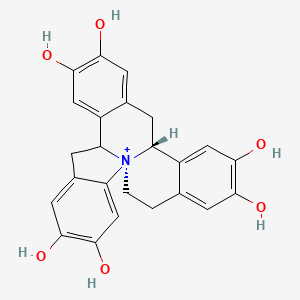
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
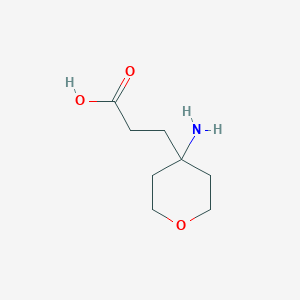
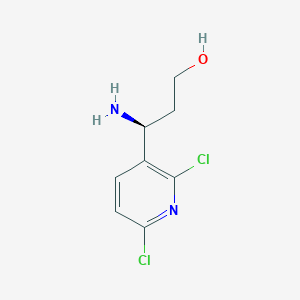
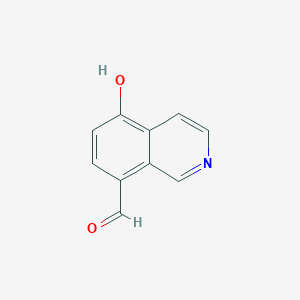



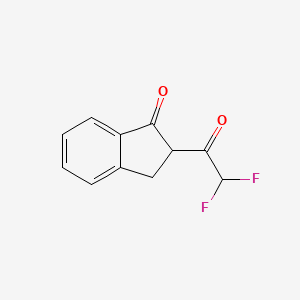
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
